molecular formula C7H15NO3 B8807583 Tert-butyl 3-amino-2-hydroxypropanoate CAS No. 1427379-81-4

Tert-butyl 3-amino-2-hydroxypropanoate

Cat. No.: B8807583
CAS No.: 1427379-81-4
M. Wt: 161.20 g/mol
InChI Key: IYRULVWLVRRRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-2-hydroxypropanoate is a chiral ester featuring a tert-butyl group, an amino (-NH₂) substituent at the C3 position, and a hydroxyl (-OH) group at the C2 position of the propanoate backbone.

Properties

CAS No.

1427379-81-4

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

tert-butyl 3-amino-2-hydroxypropanoate

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3

InChI Key

IYRULVWLVRRRIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The tert-butyl ester group is a common feature among the compared compounds, providing steric bulk and stability. Key differences lie in substituent types, chain length, and stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications Reference
Tert-butyl 3-amino-2-hydroxypropanoate C₇H₁₃NO₃ 159.18* C2-OH, C3-NH₂ Amino alcohol, ester Hypothetical: Drug intermediates, chiral synthons N/A
tert-Butyl 3-amino-2-methylpropanoate hydrochloride C₈H₁₈ClNO₂ 195.69 C2-CH₃, C3-NH₂ (as HCl salt) Amine hydrochloride, ester Pharmaceuticals, agrochemicals
tert-Butyl-(2R,3R)-3-amino-2-hydroxybutanoate C₈H₁₅NO₃ 173.21 C2-OH, C3-NH₂, butanoate chain Amino alcohol, ester Research chemical
(2S,3S)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate C₁₄H₁₉NO₃ 249.31 C2-OH, C3-NH₂, C3-phenyl Amino alcohol, ester, aryl Chiral building block

*Calculated based on molecular formula.

Key Observations:

The phenyl group in ’s compound introduces aromaticity, which may increase lipophilicity and π-π stacking interactions in drug-receptor binding .

Chain Length: The butanoate chain in ’s compound extends the carbon backbone, altering conformational flexibility and steric hindrance compared to propanoate derivatives .

Stereochemistry :

  • Chiral centers in and (e.g., 2R,3R or 2S,3S configurations) highlight the importance of stereochemistry in biological activity and synthetic pathways. For instance, enantiopure analogs are critical in asymmetric catalysis and drug design .

Research Findings and Gaps

  • Synthetic Routes: demonstrates that tert-butyl esters are often synthesized via nucleophilic substitution or Mitsunobu reactions, but stereoselective methods for hydroxylated analogs require optimization .
  • Data Limitations: Direct pharmacological or toxicological data for this compound are absent in the provided evidence, necessitating further studies on its reactivity and biological activity.

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